CpA Cleavage Rate Is 3.4-Fold Higher Than UpA Under Identical Artificial Ribonuclease Conditions
In a direct head‑to‑head kinetic study using the artificial ribonuclease ABL3C1, the phosphodiester bond within a CpA sequence of the decaribonucleotide UUCAUGUAAA was cleaved at a rate 3.4 ± 0.2‑fold higher than the corresponding UpA sequence in the same oligoribonucleotide context [1]. This sequence‑specific differential was measured under identical buffer conditions (pH 7.0) and remained constant across four different buffers (imidazole, HEPES, phosphate, cacodylate), demonstrating that the CpA/UpA cleavage‑rate ratio is an intrinsic property of the dinucleotide sequence, not a buffer artefact [1].
| Evidence Dimension | Phosphodiester bond cleavage rate by artificial ribonuclease ABL3C1 |
|---|---|
| Target Compound Data | CpA sequence cleaved at rate defined as 3.4× baseline |
| Comparator Or Baseline | UpA sequence (baseline = 1.0×); ratio CpA/UpA = 3.4 ± 0.2 |
| Quantified Difference | 3.4‑fold (± 0.2) higher cleavage rate for CpA versus UpA |
| Conditions | Decaribonucleotide UUCAUGUAAA substrate; artificial ribonuclease ABL3C1; pH 7.0; 4 buffer systems tested |
Why This Matters
When researchers require a dinucleotide substrate that reports on cytidine‑specific (versus uridine‑specific) ribonuclease activity, CpA provides a 3.4‑fold signal advantage over UpA, enabling higher‑sensitivity detection and kinetic discrimination that is stable across buffer formulations.
- [1] Beloglazova NG, Mironova NL, Konevets DA, Petiuk VA, Sil'nikov VN, Vlasov VV, Zenkova MA. Kinetic parameters of hydrolysis of CpA and UpA sequences in an oligoribonucleotide by compounds functionally mimicking ribonuclease A. Molekuliarnaia Biologiia 2002, 36(6), 1068–1073. PMID: 12500546. https://pubmed.ncbi.nlm.nih.gov/12500546/ View Source
